(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is an organic compound that features a furan ring, a phenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Addition of the phenylpropyl group: This step can involve a Friedel-Crafts alkylation or a similar reaction to attach the phenylpropyl group to the acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide moiety would produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRMTXWRSZRBK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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